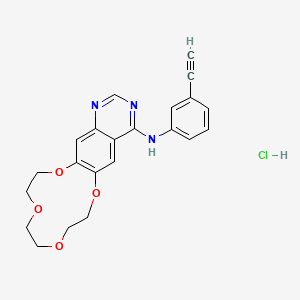

Icotinib Hydrochloride

Descripción general

Descripción

Icotinib Hydrochloride is a potent and specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It was approved in China by the SFDA in June 2011 for the treatment of EGFR+ Non-Small Cell Lung Cancer (NSCLC) . It exhibits encouraging efficacy and tolerability in patients with advanced NSCLC who failed previous chemotherapy .

Synthesis Analysis

Icotinib was first synthesized in 2002 by the company Betta Pharma . The US patent application for the preparation of icotinib and icotinib hydrochloride was filed on December 28, 2012, and granted on July 21, 2015 .Molecular Structure Analysis

The molecular formula of Icotinib Hydrochloride is C22H21N3O4 . Its average molecular weight is 391.427 .Physical And Chemical Properties Analysis

The molecular formula of Icotinib Hydrochloride is C22H21N3O4 . Its molecular weight is 427.88 .Aplicaciones Científicas De Investigación

Enhancing Chemo- and Radiosensitivity

Icotinib Hydrochloride has been found to enhance chemo- and radiosensitivity in cancer treatment. It does this by inhibiting EGFR signaling and attenuating RAD51 expression and function in Hela S3 cells . This makes it a potential sensitizer in radiotherapy and cisplatin-based chemotherapy for cervical cancer .

Targeted Therapy for Non-Small Cell Lung Cancer (NSCLC)

Icotinib Hydrochloride has shown promising results as a targeted therapy for advanced EGFR-positive non-small cell lung cancer (NSCLC) . It has been found to significantly improve clinical outcomes, including progression-free survival (PFS), disease-free survival (DFS), and overall survival (OS), of EGFR-positive NSCLC patients .

Prognosis Prediction

Research has been conducted to establish an effective scoring system to predict the one-year progression-free survival (PFS) of advanced NSCLC patients with EGFR mutations treated with Icotinib Hydrochloride as targeted therapy . This scoring system, known as the ABC-score, consists of three predictors: age, bone metastases, and carbohydrate antigen 19-9 (CA19-9) .

Treatment of Advanced NSCLC

Icotinib Hydrochloride has been used in the treatment of advanced NSCLC . However, the specific details of its efficacy and influence factors in treating advanced NSCLC are not available in the search results .

Relationship with EGFR and K-ras Gene Mutation

There is a relationship between Icotinib Hydrochloride exposure and EGFR and K-ras gene mutation . However, the specific details of this relationship are not available in the search results .

First-Line Treatment for NSCLC

Icotinib Hydrochloride has been used as a first-line treatment for NSCLC . It has been shown to have higher safety, better tolerability, and improved quality of life for patients compared to standard chemotherapy .

Safety And Hazards

In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNGXMJMUUJHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152859 | |

| Record name | Icotinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Icotinib Hydrochloride | |

CAS RN |

1204313-51-8 | |

| Record name | Icotinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204313518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icotinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTD32I0J83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

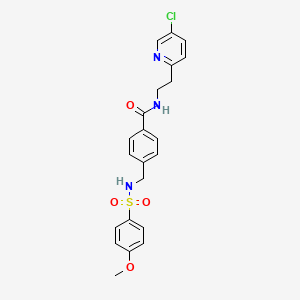

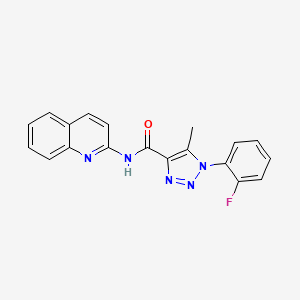

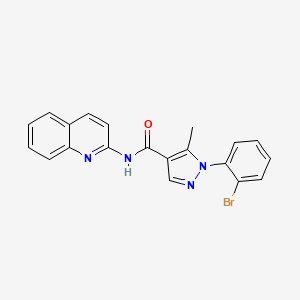

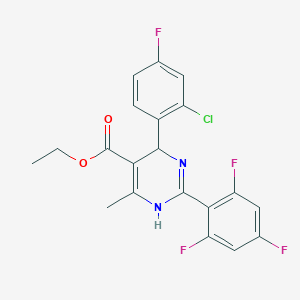

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)